molecular formula C49H86O22 B1257853 Caminoside A

Caminoside A

Cat. No. B1257853
M. Wt: 1027.2 g/mol
InChI Key: XTQWRNIJLVUYJY-ZFMPSFEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caminoside A is a glycolipid with an unusual non-glycerol aglycone, 10-hydroxynonadecan-2-one that is glycosylated at the C10 hydroxy group by a branched tetrasaccharide residue. It is isolated from the marine sponge Caminus sphaeroconia and exhibits potent activity as an inhibitor of a type III bacterial secretory system. It has a role as a metabolite and an antibacterial agent. It is a glycolipid, a butyrate ester, an acetate ester, a beta-D-glucoside, a tetrasaccharide derivative and a methyl ketone.

Scientific Research Applications

Antimicrobial Properties and Synthesis

Caminoside A, isolated from the marine sponge Caminus sphaeroconia, has shown significant promise as an antimicrobial agent. Its structure as a tetrasaccharide glycolipid and its synthesis have been a subject of interest in the scientific community. Notably, the first total synthesis of caminoside A was achieved through a complex 57-step process starting from basic sugars and aldehydes (Sun, Han, & Yu, 2005). This synthesis is significant as caminoside A represents the first bacterial type III secretion inhibitor, a mechanism used by pathogenic bacteria for invasion of host cells. Its potential as an antibacterial therapeutic has been underscored by various studies focusing on its isolation and characterisation (Linington et al., 2002).

Potential in Treating Bacterial Pathogenesis

Research into caminoside A has also explored its role in inhibiting the type III secretory pathway of bacterial pathogenesis, a critical aspect in the development of new therapeutic strategies. For instance, a study involving the total synthesis of caminoside B, another compound from the same family, highlights the significant antimicrobial properties these compounds possess (Zhang et al., 2010). Additionally, investigations into the molecular mechanisms of Salmonella typhi, a pathogen that utilizes type III secretion systems, have shown that caminoside A has a strong binding affinity to Salmonella invasive protein D (SipD), suggesting its potential in developing novel therapies against Salmonella typhi (Samykannu et al., 2017).

Bioassay-Guided Fractionation and Chemical Analysis

Further studies have been conducted on the bioassay-guided fractionation of caminosides, leading to the isolation of caminosides A to D from the marine sponge Caminus sphaeroconia. These studies emphasize the antimicrobial potential of this class of compounds and their structural elucidation through spectroscopic analysis (Linington et al., 2006).

properties

Product Name

Caminoside A

Molecular Formula

C49H86O22

Molecular Weight

1027.2 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-5-acetyloxy-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(10R)-2-oxononadecan-10-yl]oxyoxan-3-yl]oxy-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] butanoate

InChI

InChI=1S/C49H86O22/c1-7-9-10-11-12-15-18-22-30(23-19-16-13-14-17-21-26(3)51)66-48-43(39(59)36(56)31(24-50)67-48)70-49-45(71-47-41(61)38(58)35(55)28(5)64-47)44(69-33(53)20-8-2)42(65-29(6)52)32(68-49)25-62-46-40(60)37(57)34(54)27(4)63-46/h27-28,30-32,34-50,54-61H,7-25H2,1-6H3/t27-,28+,30-,31-,32-,34+,35+,36-,37+,38-,39+,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+/m1/s1

InChI Key

XTQWRNIJLVUYJY-ZFMPSFEPSA-N

Isomeric SMILES

CCCCCCCCC[C@H](CCCCCCCC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@H]([C@H](O3)C)O)O)O)OC(=O)C)OC(=O)CCC)O[C@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C)O)O)O)OC(=O)C)OC(=O)CCC)OC4C(C(C(C(O4)C)O)O)O

synonyms

caminoside A

Origin of Product

United States

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